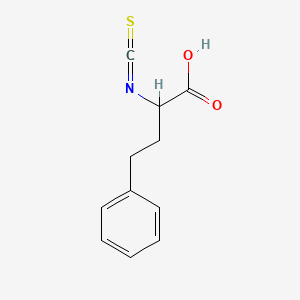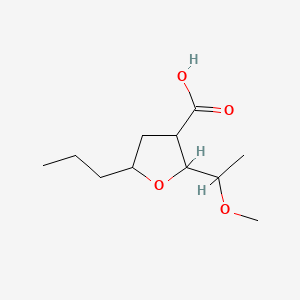
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is an organic compound that belongs to the oxolane family. Oxolanes are five-membered cyclic ethers, and this particular compound features a methoxyethyl group and a propyl group attached to the oxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, in the presence of an acid catalyst. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acid catalysts like sulfuric acid or p-toluenesulfonic acid
Solvents: Polar solvents such as methanol or ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The methoxyethyl and propyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(1-Methoxyethyl)-5-methyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-ethyloxolane-3-carboxylic acid
- 2-(1-Methoxyethyl)-5-butyl-oxolane-3-carboxylic acid
Uniqueness
2-(1-Methoxyethyl)-5-propyloxolane-3-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of the methoxyethyl and propyl groups imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
属性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC 名称 |
2-(1-methoxyethyl)-5-propyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H20O4/c1-4-5-8-6-9(11(12)13)10(15-8)7(2)14-3/h7-10H,4-6H2,1-3H3,(H,12,13) |
InChI 键 |
HPMUPZHJLMUMGV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC(C(O1)C(C)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


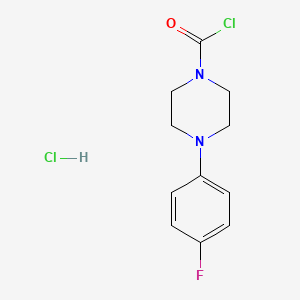
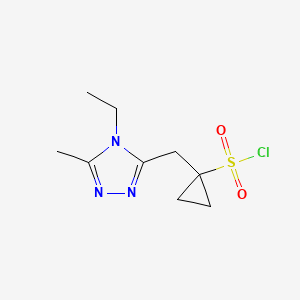
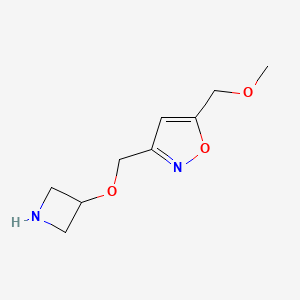

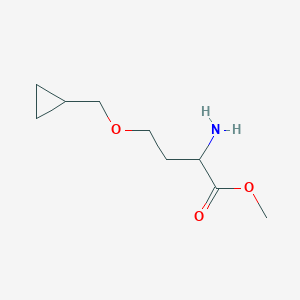
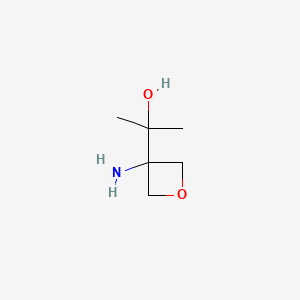
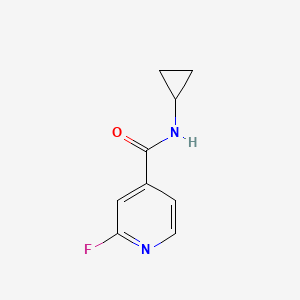
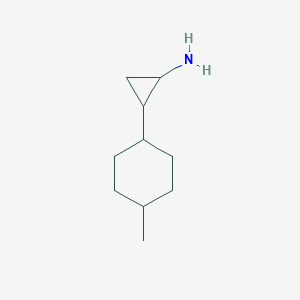


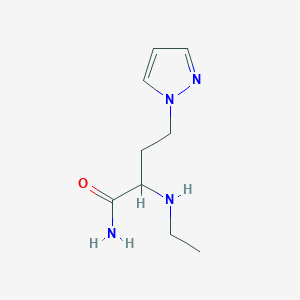
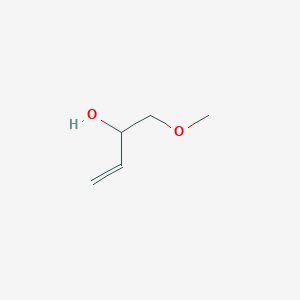
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
